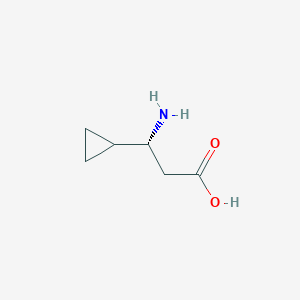

(3R)-3-Amino-3-cyclopropylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R)-3-Amino-3-cyclopropylpropanoic acid is a chiral amino acid derivative characterized by the presence of a cyclopropyl group attached to the β-carbon of the amino acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-cyclopropylpropanoic acid typically involves the following steps:

Amination: The amino group is introduced via amination reactions, which can involve the use of ammonia or amines under suitable conditions.

Chiral Resolution: The enantiomeric purity of the compound can be enhanced through chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and amination processes, followed by purification steps to ensure high enantiomeric purity. These methods are optimized for efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3R)-3-Amino-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S)-3-Amino-3-cyclopropylpropanoic acid: The enantiomer of the compound, with similar but distinct biological activities.

Cyclopropylalanine: Another cyclopropyl-containing amino acid with different stereochemistry.

Cyclopropylglycine: A structurally related compound with a simpler backbone.

Uniqueness

(3R)-3-Amino-3-cyclopropylpropanoic acid is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Biologische Aktivität

(3R)-3-Amino-3-cyclopropylpropanoic acid (also known as cyclopropyl alanine) is an amino acid derivative notable for its unique cyclopropyl group, which imparts distinct steric and electronic properties. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities, particularly in neurotransmitter modulation and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO2. Its structural characteristics include:

- Cyclopropyl Group : This three-membered ring structure contributes to the compound's unique reactivity.

- Amino Group : Essential for its classification as an amino acid.

- Carboxylic Acid Group : Provides acidic properties and facilitates interactions with biological systems.

1. Neurotransmitter Modulation

This compound has been identified as a modulator of neurotransmitter activity, particularly in relation to GABAergic pathways. Its structural similarity to gamma-aminobutyric acid (GABA) suggests potential roles in neurological therapies. Studies indicate that it may enhance GABA receptor activity, potentially offering neuroprotective effects and therapeutic benefits in conditions such as epilepsy and anxiety disorders.

2. Anticancer Properties

Research into the anticancer potential of this compound has shown promising results. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its utility in developing novel anticancer agents. Mechanistic studies indicate that it may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and oxidative stress .

Interaction Studies

Interaction studies have revealed that this compound can bind with various biological macromolecules, influencing their function. The binding affinity and specificity are critical for understanding its therapeutic potential.

| Biological Target | Binding Affinity | Functional Impact |

|---|---|---|

| GABA Receptors | High | Enhanced inhibitory signaling |

| Integrin α4β7 | Moderate | Potential modulation of immune response |

Case Study 1: Neuroprotective Effects

A study conducted on mouse models of neurodegeneration demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal loss. The compound was shown to upregulate neuroprotective factors such as brain-derived neurotrophic factor (BDNF), indicating its role in promoting neuronal health.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The compound was particularly effective against breast cancer cells, where it disrupted cell cycle progression and activated apoptotic pathways .

Synthesis Methods

Several synthesis methods have been developed for this compound, including:

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the cyclopropyl moiety.

- Chemical Synthesis : Traditional organic synthesis techniques employing cyclization reactions.

Eigenschaften

Molekularformel |

C6H11NO2 |

|---|---|

Molekulargewicht |

129.16 g/mol |

IUPAC-Name |

(3R)-3-amino-3-cyclopropylpropanoic acid |

InChI |

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 |

InChI-Schlüssel |

IHWFMMMLMIDKCB-RXMQYKEDSA-N |

Isomerische SMILES |

C1CC1[C@@H](CC(=O)O)N |

Kanonische SMILES |

C1CC1C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.